trans-3,4-Dihydroxypiperidine
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Overview
Description
trans-3,4-Dihydroxypiperidine is a chiral compound with two hydroxyl groups attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-3,4-Dihydroxypiperidine can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts. For example, the compound can be synthesized via the reduction of a corresponding diketone using a chiral reducing agent .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
trans-3,4-Dihydroxypiperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield diketones, while reduction can produce various alcohol derivatives.
Scientific Research Applications
trans-3,4-Dihydroxypiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of trans-3,4-Dihydroxypiperidine involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-Methyl-3-hexanol: This compound has a similar structure but with a methyl group instead of hydroxyl groups.
(3S,4S)-3-Hydroxy-4-methyloctanoic acid: Another similar compound with a carboxylic acid group instead of one of the hydroxyl groups.
Uniqueness
trans-3,4-Dihydroxypiperidine is unique due to its specific stereochemistry and the presence of two hydroxyl groups on the piperidine ring. This configuration allows for unique interactions with biological molecules and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(3S,4S)-piperidine-3,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-4-1-2-6-3-5(4)8/h4-8H,1-3H2/t4-,5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXWMVPZODQBRB-WHFBIAKZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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